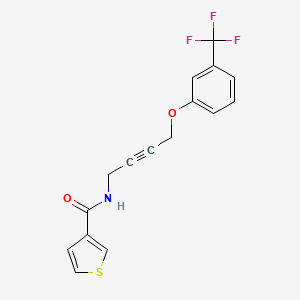![molecular formula C27H23N3O3S2 B2588129 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223754-41-3](/img/structure/B2588129.png)
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV-1 Activity
One of the key applications of this compound lies in its potential as an anti-HIV-1 agent. A study by Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one, showing virus-inhibiting properties against human immunodeficiency virus type 1 in vitro, demonstrating its potential in HIV treatment strategies (Novikov, Ozerov, Sim, & Buckheit, 2004).
Inhibition of Kinases
Loidreau et al. (2013) designed novel pyrimidin-4-amines that showed inhibitory potency against protein kinases, indicating their utility in the development of pharmacological inhibitors for specific kinases (Loidreau, Marchand, Dubouilh-Benard, Nourrisson, Duflos, Loaëc, Meijer, & Besson, 2013).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel derivatives with anti-inflammatory and analgesic properties. These compounds exhibited significant activity as COX-1/COX-2 inhibitors, showcasing their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Activity
Jafar et al. (2017) synthesized pyrimidin-amine derivatives and investigated their antifungal properties against Aspergillus species, indicating potential applications in antifungal therapies (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antibacterial Activity
Kahveci et al. (2020) synthesized new derivatives showing promising antibacterial activity against various bacterial strains, suggesting potential uses in treating bacterial infections (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Corrosion Inhibition
Abdallah et al. (2018) investigated the use of pyridopyrimidinones derivatives as corrosion inhibitors for carbon steel, demonstrating their applicability in industrial settings to prevent material degradation (Abdallah, Shalabi, & Bayoumy, 2018).
Anticancer Potential
Gold et al. (2020) developed thieno[2,3-d]pyrimidin-4(3H)-ones with potential anticancer properties, highlighting their ability to disrupt vasculature and inhibit angiogenesis in cancer cells (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).
properties
IUPAC Name |
4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-methoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-6-7-17(2)21(13-16)22(31)15-34-27-29-23-20-5-4-12-28-25(20)35-24(23)26(32)30(27)14-18-8-10-19(33-3)11-9-18/h4-13H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIDRXNVKRQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC5=C3C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

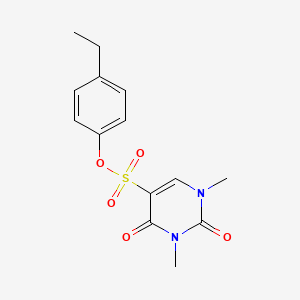
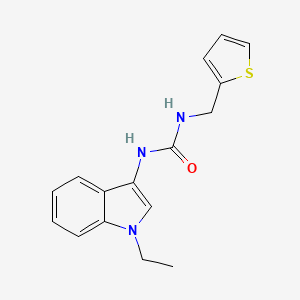


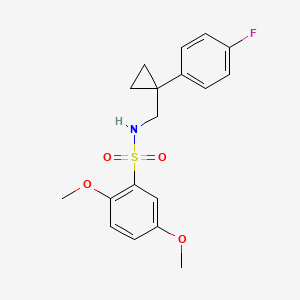
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
methanone](/img/structure/B2588058.png)
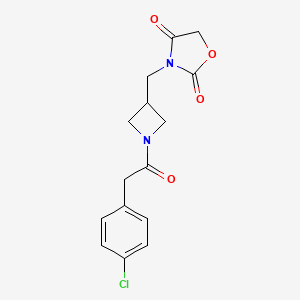
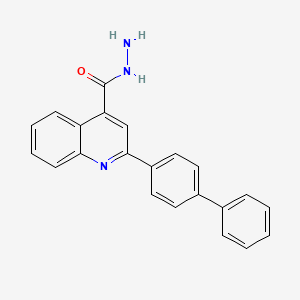
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)
